3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline
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Overview
Description
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a fluorine atom at the third position and an isopropyl group attached to the imidazole ring at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic aromatic substitution reactions, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions, where an isopropyl halide reacts with the imidazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and isopropyl group can enhance binding affinity and selectivity . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with a similar fluorine substitution pattern but lacking the imidazole ring.
2-Isopropylimidazole: A compound with a similar isopropyl substitution on the imidazole ring but without the fluorine atom.
Uniqueness
This compound is unique due to the combination of the fluorine atom, isopropyl group, and imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-fluoro-4-(2-propan-2-ylimidazol-1-yl)aniline |
InChI |
InChI=1S/C12H14FN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(14)7-10(11)13/h3-8H,14H2,1-2H3 |
InChI Key |
DXUMPCMSNBFROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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